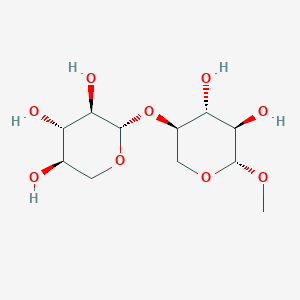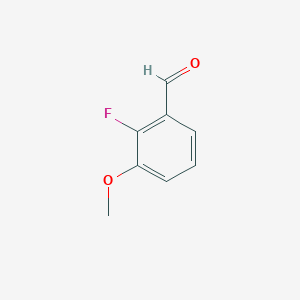
2-Fluor-3-Methoxybenzaldehyd
Übersicht
Beschreibung
Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. It was developed to prevent the buildup of beta-amyloid, a protein associated with the progression of Alzheimer’s disease. By inhibiting BACE1, lanabecestat aims to slow or stop the progression of Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
Lanabecestat wurde ausgiebig auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Es ist ein Gehirn-permeabler Inhibitor des humanen BACE1, der die Spiegel von Amyloid-beta im Gehirn, in der Cerebrospinalflüssigkeit und im Plasma reduziert. Diese Reduktion ist entscheidend für die Verlangsamung des Fortschreitens der Alzheimer-Krankheit .
Anwendungen in der Chemie: Die Synthese und Reaktionen von Lanabecestat liefern wertvolle Erkenntnisse für die Entwicklung anderer BACE1-Inhibitoren und ähnlicher Verbindungen.
Anwendungen in der Biologie und Medizin: Lanabecestat wurde in klinischen Studien auf seine Wirksamkeit bei der Behandlung der frühen und milden Alzheimer-Krankheit untersucht. Obwohl es sich als vielversprechend erwies, die Amyloid-beta-Spiegel zu senken, konnte es den kognitiven oder funktionellen Rückgang bei Patienten nicht signifikant verlangsamen .
Anwendungen in der Industrie: Die skalierbare Synthese von Lanabecestat macht es zu einer wertvollen Verbindung für die pharmazeutische Forschung und Entwicklung, insbesondere im Bereich der neurodegenerativen Erkrankungen .
5. Wirkmechanismus
Lanabecestat übt seine Wirkung aus, indem es das Beta-Site-Amyloid-Precursor-Protein-Spaltungsenzym 1 (BACE1) hemmt. Diese Hemmung verhindert die Bildung von Amyloid-beta, einem Protein, das sich im Gehirn von Alzheimer-Patienten ansammelt. Durch die Reduktion der Amyloid-beta-Spiegel zielt Lanabecestat darauf ab, das Fortschreiten der Krankheit zu verlangsamen .
Molekulare Ziele und Signalwege:
Ziel: Beta-Site-Amyloid-Precursor-Protein-Spaltungsenzym 1 (BACE1)
Safety and Hazards
2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
Zukünftige Richtungen
2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanabecestat is synthesized using a scalable Suzuki reaction process. This method involves the use of stable crystalline diethanolamine borate, which rapidly hydrolyzes under reaction conditions. The released diethanolamine plays a crucial role in the catalytic process and helps balance between unbound and bound palladium complexes .
Industrial Production Methods: The industrial production of lanabecestat involves the Suzuki coupling reaction, which is optimized for large-scale synthesis. The process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lanabecestat unterliegt aufgrund seiner chemischen Struktur hauptsächlich Substitutionsreaktionen. Das Vorhandensein von funktionellen Gruppen wie Methoxy, Methyl und Pyridinyl ermöglicht verschiedene Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Reagenzien: Palladiumkatalysatoren, Diethanolaminborat und andere Kupplungsmittel.
Bedingungen: Die Reaktionen werden in der Regel unter kontrollierter Temperatur und Druck durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Lanabecestat selbst, das durch den optimierten Suzuki-Kupplungsprozess in hoher Reinheit erhalten wird .
Wirkmechanismus
Lanabecestat exerts its effects by inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of amyloid-beta, a protein that accumulates in the brains of Alzheimer’s disease patients. By reducing amyloid-beta levels, lanabecestat aims to slow the progression of the disease .
Molecular Targets and Pathways:
Target: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)
Vergleich Mit ähnlichen Verbindungen
Lanabecestat ist einer von mehreren BACE1-Inhibitoren, die für die Behandlung der Alzheimer-Krankheit entwickelt wurden. Andere ähnliche Verbindungen sind Verubecestat, Atabecestat und Elenbecestat. Obwohl alle diese Verbindungen auf BACE1 abzielen, ist Lanabecestat in seiner spezifischen Bindungsaffinität und Gehirnpermeabilität einzigartig .
Liste ähnlicher Verbindungen:
- Verubecestat
- Atabecestat
- Elenbecestat
Die einzigartigen Eigenschaften und die umfassende Forschung von Lanabecestat machen es zu einer bedeutenden Verbindung in der laufenden Suche nach wirksamen Behandlungen für die Alzheimer-Krankheit.
Eigenschaften
IUPAC Name |
2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCOUDNHILORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396248 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-88-6 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?
A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

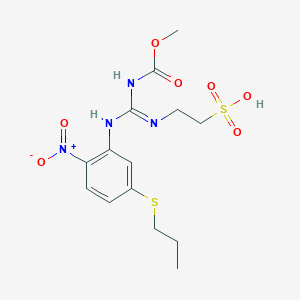
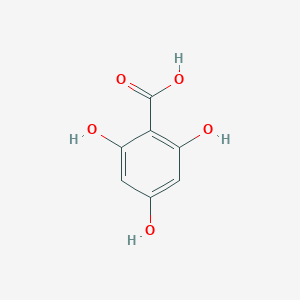
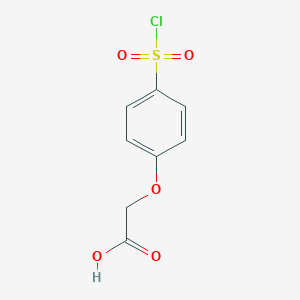
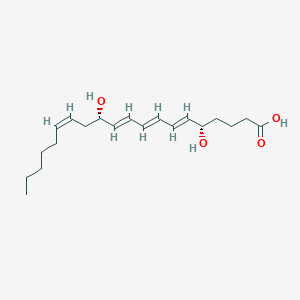
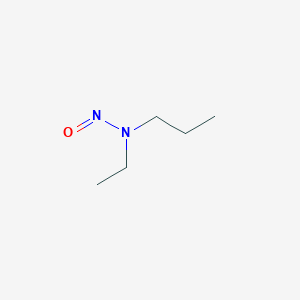
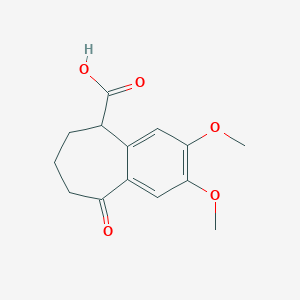




![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
![5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol](/img/structure/B32364.png)

